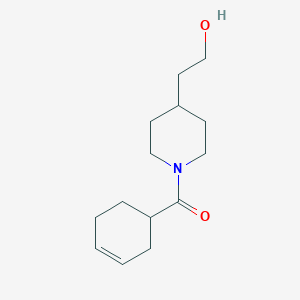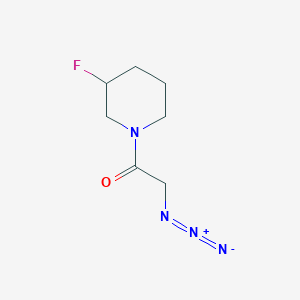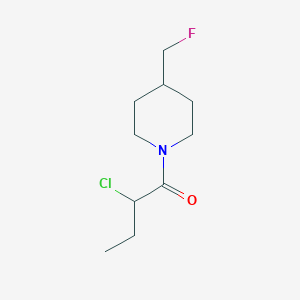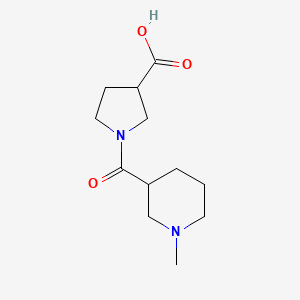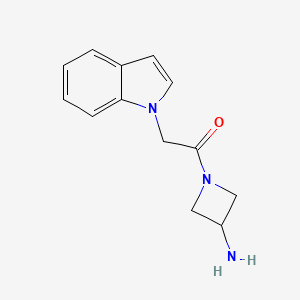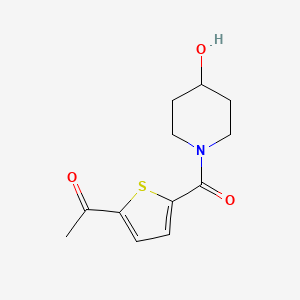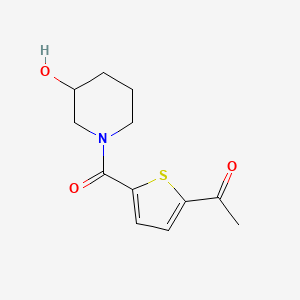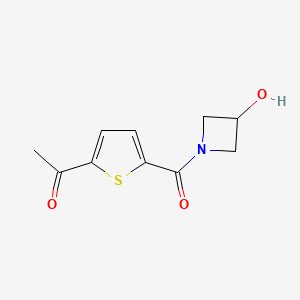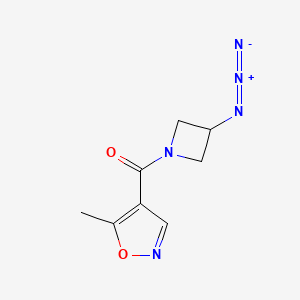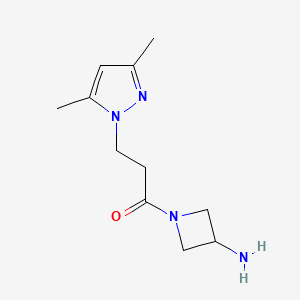
1-(3-aminoazetidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one
Vue d'ensemble
Description
1-(3-aminoazetidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one, also known as 3-aminoazetidine-1-propanone (AAP), is an organic compound with a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry. It is a versatile intermediate which can be used in the synthesis of a variety of compounds, including drugs, hormones, and other organic compounds. AAP has also been used in the synthesis of peptides, proteins, and other biopolymers.
Applications De Recherche Scientifique
Antimicrobial and Anticancer Applications : A study by Hafez et al. (2016) synthesized and evaluated novel pyrazole derivatives, including compounds with a structure similar to 1-(3-aminoazetidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one, for their antimicrobial and anticancer activities. Several of these compounds showed higher anticancer activity than the reference drug, doxorubicin, and also exhibited good to excellent antimicrobial activity (Hafez, H., El-Gazzar, A.R.B.A., Al-Hussain, S., 2016).
Synthesis and Applications in Organic Chemistry : Rahmouni et al. (2014) conducted a study on the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. These compounds are important for their applications in organic synthesis and could potentially be used in the development of new pharmaceuticals (Rahmouni, A., Romdhane, A., Ben Said, A., Guérineau, V., Touboul, D., Jannet, H., 2014).
Biological Activities of Pyrazole Derivatives : A study by Zaki et al. (2016) focused on the regioselectivity of 1,3-dipolar cycloadditions and the antimicrobial activity of various derivatives, including pyrazolo[3,4-d]pyridazines. These compounds were found to have significant inhibitory efficiency against both gram-positive and gram-negative bacteria (Zaki, Y.H., Sayed, A.R., Elroby, S., 2016).
Antibacterial Applications : Al-Smaisim (2012) synthesized a series of 3,5-dimethyl-1H-pyrazole derivatives, noting their good antibacterial activity. These findings suggest the potential of these compounds in developing new antibacterial agents (Al-Smaisim, R.F., 2012).
Structural Diversity and Applications : Roman (2013) utilized a compound structurally related to 1-(3-aminoazetidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one to generate a diverse library of compounds. These compounds have potential applications in various fields, including drug development and material science (Roman, G., 2013).
Propriétés
IUPAC Name |
1-(3-aminoazetidin-1-yl)-3-(3,5-dimethylpyrazol-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-8-5-9(2)15(13-8)4-3-11(16)14-6-10(12)7-14/h5,10H,3-4,6-7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQILCPIYKJRUII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)N2CC(C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-aminoazetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one](/img/structure/B1476348.png)
